molecular formula C14H22BNO2Si B060860 (1-(tert-Butyldimethylsilyl)-1H-indol-3-yl)boronic acid CAS No. 159590-02-0

(1-(tert-Butyldimethylsilyl)-1H-indol-3-yl)boronic acid

Cat. No. B060860
M. Wt: 275.23 g/mol
InChI Key: GSNHHLNDEKIFIZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (1-(tert-Butyldimethylsilyl)-1H-indol-3-yl)boronic acid involves several chemical reactions, focusing mainly on the incorporation of boronic acid moieties and silyl groups into the indole framework. For instance, tert-Butyl esters, including analogs similar to our compound of interest, can be synthesized via methods such as palladium-catalyzed tert-butoxycarbonylation from boronic acids or boronic acid pinacol esters, producing yields up to 94% under certain conditions (Li et al., 2014). Another approach involves chemoselective transformations of amino protecting groups via tert-butyldimethylsilyl carbamates, highlighting the flexibility and reactivity of silyl-protected groups in synthesis (Sakaitani & Ohfune, 1990).

Scientific Research Applications

Catalysis and Synthesis

(1-(tert-Butyldimethylsilyl)-1H-indol-3-yl)boronic acid and its derivatives play a significant role in catalysis and synthetic organic chemistry. For example, boronic acids are instrumental in accelerating three-component reactions involving indoles, thiols, and glyoxylic acids, leading to the synthesis of α-sulfanyl-substituted indole-3-acetic acids. This catalytic process benefits from the activation of α-hydroxy groups in α-hydroxycarboxylic acid intermediates and intramolecular assistance by free carboxylic acid (Das et al., 2017). Moreover, the synthesis of terphenylboronic acid derivatives for controlling stereochemistry in organic reactions demonstrates the versatility of boronic acids in recognizing anomers of 2-deoxyribofuranosides, showcasing their importance in synthetic methodologies (Yamashita et al., 1996).

Enantioselective Reactions

The utility of boronic acids in enantioselective synthesis is highlighted by their use in catalyzing aza-Michael additions of hydroxamic acid to quinone imine ketals. Utilizing 3-borono-BINOL as a chiral boronic acid catalyst, this reaction facilitates the production of densely functionalized cyclohexanes in a highly enantioselective manner, opening new avenues for the synthesis of complex organic molecules (Hashimoto et al., 2015).

Sensing and Recognition

Boronic acids, including (1-(tert-Butyldimethylsilyl)-1H-indol-3-yl)boronic acid derivatives, find extensive applications in sensing and recognition. Their interaction with diols and strong Lewis bases, such as fluoride or cyanide anions, underpins their utility in various sensing applications. These interactions allow boronic acids to function in homogeneous assays or heterogeneous detection, including biological labeling, protein manipulation and modification, and the development of therapeutics (Lacina et al., 2014).

properties

IUPAC Name

[1-[tert-butyl(dimethyl)silyl]indol-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO2Si/c1-14(2,3)19(4,5)16-10-12(15(17)18)11-8-6-7-9-13(11)16/h6-10,17-18H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNHHLNDEKIFIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(C2=CC=CC=C12)[Si](C)(C)C(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451014
Record name {1-[tert-Butyl(dimethyl)silyl]-1H-indol-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(tert-Butyldimethylsilyl)-1H-indol-3-yl)boronic acid

CAS RN

159590-02-0
Record name Boronic acid, [1-[(1,1-dimethylethyl)dimethylsilyl]-1H-indol-3-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159590-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {1-[tert-Butyl(dimethyl)silyl]-1H-indol-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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